

# Spectral Data Analysis of 3-(Piperidin-1-yl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: *3-(Piperidin-1-yl)phenol*

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## Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the organic compound **3-(Piperidin-1-yl)phenol**. Due to the limited availability of published experimental spectra for this specific molecule in public databases, this document focuses on predicted spectral characteristics based on the well-established properties of its constituent functional groups: a phenol ring and a piperidine moiety. This guide is intended to assist researchers in the identification and characterization of **3-(Piperidin-1-yl)phenol** and related structures. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectral data interpretation visualized using a Graphviz diagram.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-(Piperidin-1-yl)phenol**. These predictions are derived from typical values for substituted phenols and N-aryl piperidines.

## Predicted <sup>1</sup>H NMR Spectral Data

Solvent:  $\text{CDCl}_3$  (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~ 7.1 - 7.3	t	1H	Ar-H (H-5)
~ 6.6 - 6.8	m	3H	Ar-H (H-2, H-4, H-6)
~ 4.5 - 5.5	br s	1H	Ar-OH
~ 3.1 - 3.3	t	4H	Piperidine-H (H-2', H-6')
~ 1.6 - 1.8	m	4H	Piperidine-H (H-3', H-5')
~ 1.5 - 1.6	m	2H	Piperidine-H (H-4')

## Predicted $^{13}\text{C}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$  (Deuterated Chloroform) Reference:  $\text{CDCl}_3$  at 77.16 ppm

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 155 - 157	Ar-C (C-3, C-OH)
~ 152 - 154	Ar-C (C-1, C-N)
~ 130 - 132	Ar-C (C-5)
~ 110 - 112	Ar-C (C-4)
~ 108 - 110	Ar-C (C-6)
~ 104 - 106	Ar-C (C-2)
~ 50 - 52	Piperidine-C (C-2', C-6')
~ 25 - 27	Piperidine-C (C-3', C-5')
~ 23 - 25	Piperidine-C (C-4')

## Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
3550 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2800	Medium	C-H Stretch	Aliphatic (Piperidine)
1600 - 1585	Medium-Strong	C=C Stretch	Aromatic Ring
1500 - 1400	Medium-Strong	C=C Stretch	Aromatic Ring
1260 - 1000	Strong	C-O Stretch	Phenol
1300 - 1000	Medium	C-N Stretch	Tertiary Amine
900 - 675	Strong	C-H Bend (out-of-plane)	Aromatic

## Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
177	[M] <sup>+</sup> (Molecular Ion)
176	[M-H] <sup>+</sup>
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol fragment)
84	[C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup> (Piperidine fragment)

## Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like **3-(Piperidin-1-yl)phenol**. Instrument-specific parameters should be optimized by the operator.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Tune and match the proton probe.
  - Set the appropriate spectral width, acquisition time, and relaxation delay.
  - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Tune and match the carbon probe.
  - Set a wider spectral width appropriate for  $^{13}\text{C}$  nuclei.
  - Use a proton-decoupled pulse sequence.
  - A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
  - Reference the spectrum to the solvent peak.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
  - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet. [1]
- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).[2]
  - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
- Data Acquisition:
  - Place the KBr pellet or the salt plate in the sample holder of the IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).[3]
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides detailed

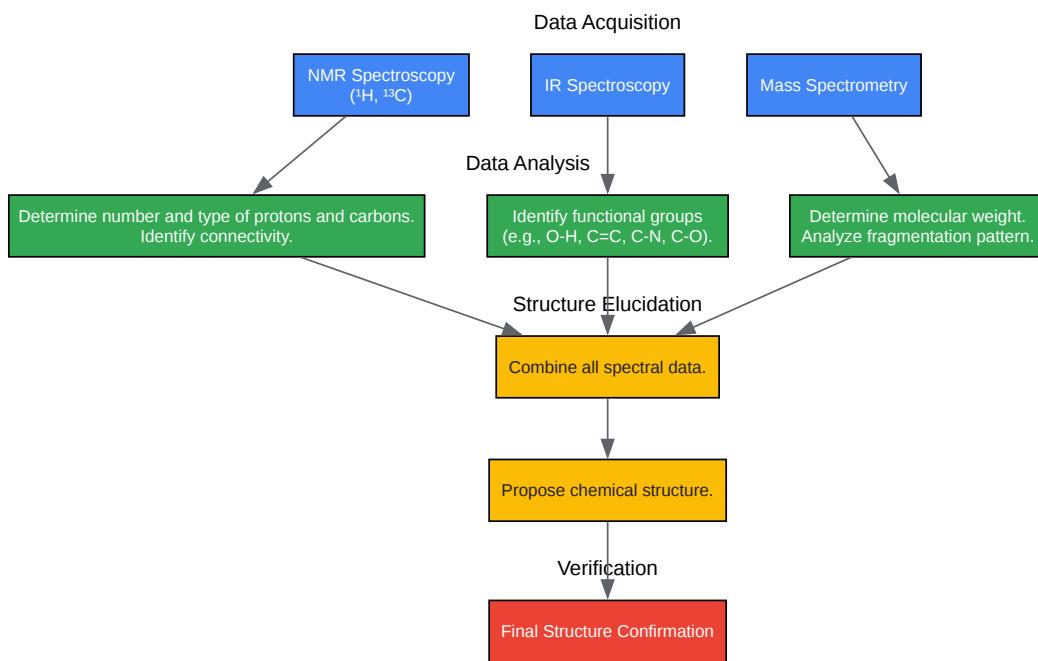
fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often yielding the protonated molecule  $[M+H]^+$ .<sup>[4]</sup>

- Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[3]</sup>
- Detection: The separated ions are detected, and their abundance is recorded.<sup>[5]</sup>
- Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values. The molecular weight and fragmentation pattern can be used to elucidate the structure of the compound.

## Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using a combination of spectroscopic techniques.

## Workflow for Structural Elucidation of 3-(Piperidin-1-yl)phenol

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